(2,4,5-Trifluorobenzyl)magnesium chloride
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Overview
Description
(2,4,5-Trifluorobenzyl)magnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of trifluoromethyl groups on the benzyl ring enhances the reactivity and selectivity of this compound, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,4,5-Trifluorobenzyl)magnesium chloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with magnesium metal in an anhydrous organic solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions are generally mild, with the temperature maintained at room temperature or slightly elevated to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production. The purification process involves distillation or crystallization to remove any impurities and obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trifluorobenzyl)magnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides or pseudohalides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.
Halides: Organic halides are used in substitution and coupling reactions.
Solvents: Anhydrous tetrahydrofuran or diethyl ether are commonly used solvents.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with organic halides.
Scientific Research Applications
(2,4,5-Trifluorobenzyl)magnesium chloride is used in various scientific research applications, including:
Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Material Science: For the preparation of fluorinated polymers and materials with unique properties.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (2,4,5-Trifluorobenzyl)magnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The trifluoromethyl groups on the benzyl ring enhance the nucleophilicity and stability of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (2,4,5-Trifluorobenzyl)magnesium bromide
- (2,4,5-Trifluorophenyl)magnesium chloride
- (2,4,5-Trifluorophenyl)magnesium bromide
Uniqueness
(2,4,5-Trifluorobenzyl)magnesium chloride is unique due to the presence of trifluoromethyl groups, which enhance its reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of fluorinated compounds and materials with specific properties.
Properties
IUPAC Name |
magnesium;1,2,4-trifluoro-5-methanidylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.ClH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMPVZCGIMKRM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3Mg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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